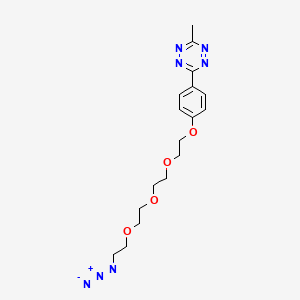

Methyltetrazine-PEG4-Azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyltetrazine-PEG4-Azide is a heterobifunctional reagent widely used in bioorthogonal chemistry. It is composed of a methyltetrazine moiety and an azide group connected through a polyethylene glycol (PEG) spacer. This compound is particularly valued for its ability to facilitate efficient and selective bioorthogonal reactions under mild conditions, making it highly suitable for applications in chemical biology and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG4-Azide can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine and azide groups via a PEG spacer. The synthesis typically involves the following steps:

Activation of PEG: The PEG spacer is activated using a suitable reagent such as N,N’-disuccinimidyl carbonate (DSC) to introduce reactive groups.

Coupling with Methyltetrazine: The activated PEG is then reacted with methyltetrazine under controlled conditions to form the methyltetrazine-PEG intermediate.

Introduction of Azide Group: Finally, the azide group is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Análisis De Reacciones Químicas

Types of Reactions

Methyltetrazine-PEG4-Azide primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction involves the methyltetrazine moiety reacting with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages .

Common Reagents and Conditions

Reagents: Strained alkenes (e.g., trans-cyclooctene), copper catalysts (for azide-alkyne cycloaddition), reducing agents (e.g., DTT).

Conditions: Mild buffer conditions, ambient temperature, and aqueous media.

Major Products

The major products formed from these reactions are stable dihydropyridazine linkages, which are highly useful in bioconjugation and labeling applications .

Aplicaciones Científicas De Investigación

Key Applications

- Bioconjugation

- Click Chemistry

- Fluorescent Labeling

- Targeted Drug Delivery

- Diagnostic Applications

Activity-Based Protein Profiling (ABPP)

This compound has been effectively employed in ABPP to visualize protease activities within live cells. For instance, it has been used to tag specific proteases, enabling real-time monitoring without significantly altering the biological behavior of target proteins .

Radiolabeling Studies

Recent research has demonstrated the potential of methyltetrazine derivatives for radiolabeling applications. For example, [^18F]MeTz has shown high brain uptake and rapid clearance in PET imaging studies, indicating its suitability for pre-targeted imaging strategies in cancer diagnostics .

Mecanismo De Acción

The mechanism of action of Methyltetrazine-PEG4-Azide involves the IEDDA reaction, where the methyltetrazine moiety reacts with strained alkenes to form stable dihydropyridazine linkages. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo applications. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient bioconjugation .

Comparación Con Compuestos Similares

Similar Compounds

Methyltetrazine-PEG4-Alkyne: Similar in structure but contains an alkyne group instead of an azide group.

Methyltetrazine-PEG4-Hydrazone-DBCO: Contains a hydrazone and DBCO moiety, used for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Uniqueness

Methyltetrazine-PEG4-Azide is unique due to its ability to undergo both IEDDA and azide-alkyne cycloaddition reactions, providing versatility in bioconjugation applications. The PEG spacer enhances solubility and reduces steric hindrance, making it highly efficient for in vivo applications .

Actividad Biológica

Methyltetrazine-PEG4-Azide is a heterobifunctional compound that plays a significant role in bioorthogonal chemistry, particularly in activity-based protein profiling (ABPP). This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and research findings.

Overview of this compound

- Chemical Formula : C21H30N8O5

- Molecular Weight : 474.51 g/mol

- CAS Number : 1802908-04-8

- Purity : >95% by HPLC

- Solubility : Soluble in MeOH, DMF, and DMSO

This compound is designed for use in click chemistry, allowing for selective reactions with alkyne-modified biomolecules. Its PEG linker enhances solubility and biocompatibility, making it suitable for various biological applications .

Target Interaction

This compound primarily targets alkyne or cycloalkyne-modified peptides through a process known as Click Chemistry , specifically the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction facilitates the formation of stable dihydropyridazine linkages, which are crucial for bioconjugation processes .

Biochemical Pathways

The compound plays a vital role in ABPP, enabling the identification and visualization of enzyme activities within complex biological systems. It reacts with active forms of proteases to form covalent and irreversible adducts, allowing researchers to track enzyme functions effectively .

Activity-Based Protein Profiling

This compound has been successfully employed in ABPP to visualize protease activities in live cells. For instance, it has been used to tag specific proteases, allowing for real-time monitoring of enzymatic functions without significantly altering the biological behavior of the target proteins .

Radiolabeling Studies

Recent studies have demonstrated the potential of methyltetrazine derivatives for radiolabeling applications. For example, [^18F]MeTz has shown high brain uptake and rapid clearance in PET imaging studies, indicating its suitability for pre-targeted imaging strategies . This capability is particularly valuable in cancer diagnostics and therapeutic monitoring.

Case Studies

- Protein Conjugation Efficiency

- In Vivo Imaging

Data Table: Comparison of Biological Activities

| Property/Activity | This compound | [^18F]MeTz | [^18F]HTz |

|---|---|---|---|

| Chemical Structure | C21H30N8O5 | C7H9N5O2 | C7H9N5O2 |

| Molecular Weight | 474.51 g/mol | 204.16 g/mol | 204.16 g/mol |

| Solubility | MeOH, DMF | Aqueous solutions | Aqueous solutions |

| Application | ABPP | PET Imaging | PET Imaging |

| Clearance Rate | Moderate | Rapid | Moderate |

Propiedades

IUPAC Name |

3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJFUODPROPZLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.